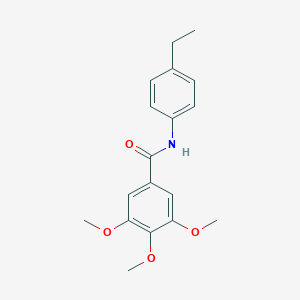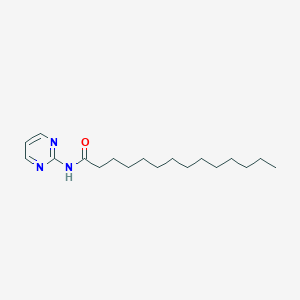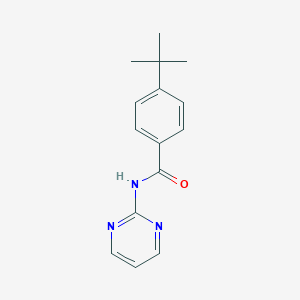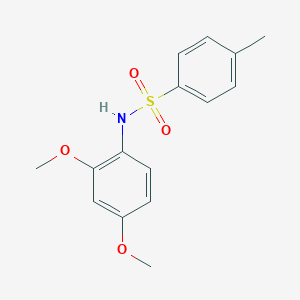
4-chloro-N-(2-ethylhexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-ethylhexyl)benzenesulfonamide, commonly known as CEHBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of CEHBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CEHBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, CEHBS can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEHBS has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects. In addition, CEHBS has been shown to inhibit the growth of certain plants, making it a potential herbicide. CEHBS has also been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CEHBS is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. In addition, CEHBS has been extensively studied, and its properties and potential applications are well understood. However, one limitation of CEHBS is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are a number of potential future directions for research on CEHBS. One area of focus could be the development of new drugs based on the anti-inflammatory and analgesic properties of CEHBS. Another area of focus could be the development of new herbicides based on the plant growth-inhibiting properties of CEHBS. Additionally, further research could be conducted on the use of CEHBS in the removal of heavy metals from contaminated soil and water, as this could have important implications for environmental remediation efforts.
Méthodes De Synthèse
CEHBS can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylhexylamine. The resulting product is then purified through recrystallization to obtain CEHBS in its pure form. This synthesis method has been extensively studied and optimized to improve the yield and purity of CEHBS.
Applications De Recherche Scientifique
CEHBS has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CEHBS has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, CEHBS has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants. In environmental science, CEHBS has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propriétés
Formule moléculaire |
C14H22ClNO2S |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
4-chloro-N-(2-ethylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-5-6-12(4-2)11-16-19(17,18)14-9-7-13(15)8-10-14/h7-10,12,16H,3-6,11H2,1-2H3 |
Clé InChI |
YAHGMDZGPSKPIW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)



![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

